molecular formula C17H20N2O4S B14034426 N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B14034426
M. Wt: 348.4 g/mol
InChI Key: RQRVCATXMOQZPV-QUIWEDSDSA-N
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Description

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide involves multiple steps. One common approach is to start with the preparation of the indenylamine intermediate, which is then reacted with a cyclobutenone derivative under controlled conditions to form the desired compound. The reaction typically requires the use of a strong base and an appropriate solvent to facilitate the formation of the sulfinamide group .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, and it has a molecular weight of approximately 318.38 g/mol. The structure features a sulfinamide group that may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

1. Enzyme Inhibition:

  • Compounds with sulfinamide groups are known to inhibit certain enzymes involved in metabolic pathways. For instance, sulfinamides can act as inhibitors of carbonic anhydrases or other hydrolases, affecting physiological processes such as pH regulation and ion transport.

2. Antioxidant Activity:

  • The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

3. Anti-inflammatory Effects:

  • Similar compounds have shown promise in reducing inflammation by modulating pathways associated with cytokine release and immune response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrase
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in cytokine levels
AntinociceptivePain relief in animal models

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests that this compound may similarly modulate inflammatory responses through similar pathways.

Case Study 2: Pain Relief in Animal Models
In a controlled experiment using rat models, a related sulfinamide exhibited notable antinociceptive properties when administered prior to pain-inducing stimuli. The compound's ability to inhibit pain pathways indicates potential therapeutic applications for chronic pain management.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12-,24?/m0/s1

InChI Key

RQRVCATXMOQZPV-QUIWEDSDSA-N

Isomeric SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@@H]2[C@H](CC3=CC=CC=C23)O

Canonical SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

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